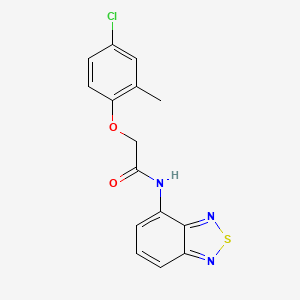

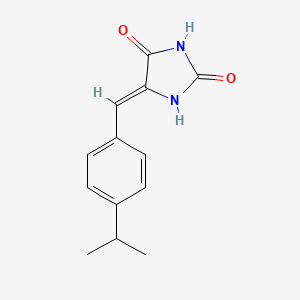

![molecular formula C22H27N3O3 B5502354 1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5502354.png)

1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, often starting with the formation of a core piperidine structure followed by functionalization with various substituents to achieve the desired compound. An example includes the synthesis of carbon-14 labelled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, indicating a complex synthetic pathway that could be analogous to the synthesis of our compound of interest (Gawell, 2003).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals the importance of the piperidine core and its substituents in determining the molecule's properties and potential biological activity. Crystal structure analyses, such as those conducted on related compounds, can provide valuable information on the conformation and stereochemistry essential for activity (Gayathri et al., 2009).

Chemical Reactions and Properties

The chemical reactions and properties of this compound likely involve interactions between the piperidine nitrogen and other functional groups, influencing its chemical stability, reactivity, and potential as a ligand for biological targets. For instance, studies on benzamides of N,N-disubstituted ethylenediamines reveal insights into the structure-activity relationships essential for neuroleptic activity, which could be relevant for understanding the behavior of our compound (Sumio et al., 1981).

Aplicaciones Científicas De Investigación

Pharmacological Properties and Clinical Applications

1. Gastrointestinal Motility Disorders Treatment

Metoclopramide, a compound with a similar structural framework, is extensively studied for its pharmacological properties, including its application in treating various gastrointestinal disorders. It is advocated for use in gastrointestinal diagnostics, treating vomiting of different etiologies, facilitating duodenal intubation and biopsy, and assisting in emergency endoscopy in upper gastrointestinal hemorrhage. It also has applications in reducing post-operative vomiting and radiation sickness. Its mechanism involves enhancing the motility of the gastrointestinal tract, affecting the resting tone of the oesophageal sphincter, and accelerating gastric emptying, among others (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

2. Prokinetic Agent in Gastrointestinal Motility Disorders

Cisapride, chemically related to metoclopramide, acts as a prokinetic agent facilitating or restoring motility throughout the length of the gastrointestinal tract. Its specificity for enhancing acetylcholine release in the myenteric plexus of the gut without central depressant or antidopaminergic effects makes it beneficial in improving healing rates and symptoms in patients with reflux oesophagitis and other motility disorders (McCallum, Prakash, Campoli-Richards, & Goa, 2012).

3. Antineoplastic Agents

Compounds structurally similar to the specified chemical, such as 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, have been identified as potential antineoplastic agents. These compounds exhibit cytotoxic properties often more potent than contemporary anticancer drugs, demonstrating tumor-selective toxicity and the ability to act as modulators of multi-drug resistance. Their mechanisms include apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions (Hossain, Enci, Dimmock, & Das, 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-benzyl-N-[2-methoxy-5-(methylcarbamoyl)phenyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-23-21(26)18-8-9-20(28-2)19(14-18)24-22(27)17-10-12-25(13-11-17)15-16-6-4-3-5-7-16/h3-9,14,17H,10-13,15H2,1-2H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHJQAVUZHODEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

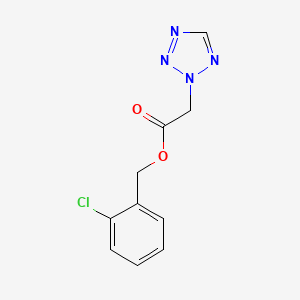

![4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5502273.png)

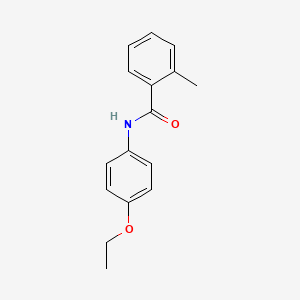

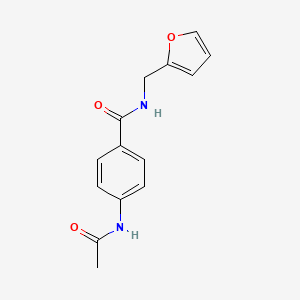

![5-bromo-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5502295.png)

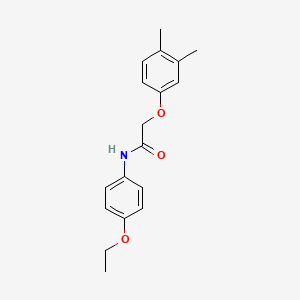

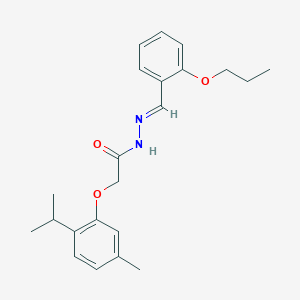

![(1R*,5R*)-6-(1H-benzimidazol-2-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5502302.png)

![4-pyrido[3,4-b]pyrazin-3-ylphenol](/img/structure/B5502313.png)

![2,3-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5502318.png)

![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)

![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)